1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-((4-fluorophenyl)sulfonyl)piperazine
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Overview
Description
1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-((4-fluorophenyl)sulfonyl)piperazine is a synthetic compound known for its distinct chemical properties and potential applications in various scientific fields, such as chemistry, biology, medicine, and industry. Its unique structure, featuring a tetrazole ring, an ethoxyphenyl group, and a fluorophenyl sulfonyl group, renders it an intriguing subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-((4-fluorophenyl)sulfonyl)piperazine typically involves a multi-step process:
Formation of the Tetrazole Ring: : The tetrazole ring can be formed through the reaction of 4-ethoxyphenylhydrazine with sodium azide under acidic conditions.
Synthesis of the Intermediate: : This intermediate is then alkylated using a chloromethylation agent to introduce the methylene bridge.
Sulfonylation: : The resulting compound undergoes sulfonylation with 4-fluorophenylsulfonyl chloride in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods: For large-scale industrial production, optimization of reaction conditions such as temperature, solvent choice, and reaction time is critical to maximizing yield and purity. Continuous flow reactors and other advanced production techniques can be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions typically using reagents like potassium permanganate or hydrogen peroxide, forming oxidation products at the ethoxy and piperazine groups.
Reduction: : Reduction reactions may involve agents like lithium aluminum hydride, targeting the tetrazole ring or other reducible functional groups.
Substitution: : Various substitution reactions can occur, particularly electrophilic aromatic substitution at the phenyl rings, influenced by substituents like the ethoxy and fluorophenyl sulfonyl groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: : Lithium aluminum hydride, sodium borohydride, mild conditions under an inert atmosphere.
Substitution: : Halogenating agents, nitrating agents, varying conditions based on the desired substitution.
Major Products
Oxidation Products: : Ketones, alcohols, or carboxylic acids derived from the ethoxy or piperazine groups.
Reduction Products: : Amine derivatives from the reduction of the tetrazole ring.
Substitution Products: : Halogenated or nitrated derivatives of the phenyl rings.
Scientific Research Applications
Chemistry
Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Employed as a building block in organic synthesis for creating complex molecules.
Biology
Studied for its potential as a biochemical probe to investigate enzyme functions and metabolic pathways.
Explored for its ability to modulate biological processes at the cellular level.
Medicine
Investigated for its potential pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.
Served as a lead compound in drug discovery programs aiming to develop new therapeutic agents.
Industry
Utilized in the development of specialty chemicals and advanced materials.
Applied in the formulation of novel catalysts and reaction intermediates.
Mechanism of Action
The compound's effects are mediated through its interaction with various molecular targets and pathways. Its tetrazole ring and fluorophenyl sulfonyl group are key structural features that enable it to bind to specific enzymes and receptors, influencing their activity. The ethoxyphenyl group may enhance its membrane permeability and bioavailability, facilitating its action within biological systems.
Comparison with Similar Compounds
Unique Features: 1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-((4-fluorophenyl)sulfonyl)piperazine stands out due to its combination of a tetrazole ring and a fluorophenyl sulfonyl group, which is less common in other similar compounds.
Similar Compounds
1-((1H-Tetrazol-5-yl)methyl)-4-((4-chlorophenyl)sulfonyl)piperazine: : Similar in structure but with a chlorophenyl group instead of fluorophenyl.
1-((1-Phenyl-1H-tetrazol-5-yl)methyl)-4-((4-fluorophenyl)sulfonyl)piperazine: : Similar but lacks the ethoxy group, offering different chemical and biological properties.
Properties
IUPAC Name |
1-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-4-(4-fluorophenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN6O3S/c1-2-30-18-7-5-17(6-8-18)27-20(22-23-24-27)15-25-11-13-26(14-12-25)31(28,29)19-9-3-16(21)4-10-19/h3-10H,2,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVASBGWDVXDJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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